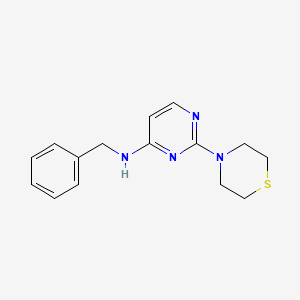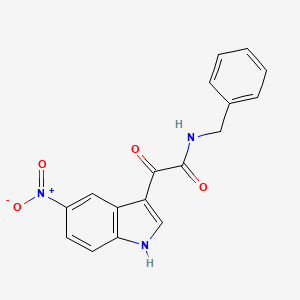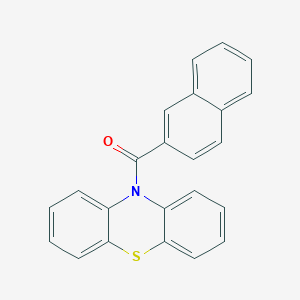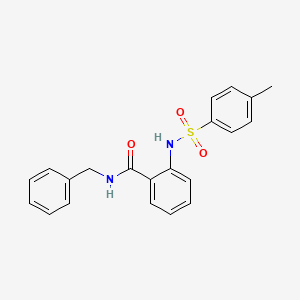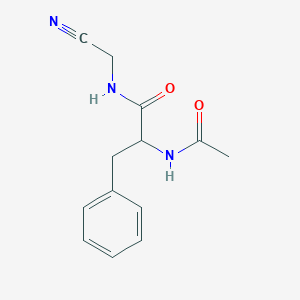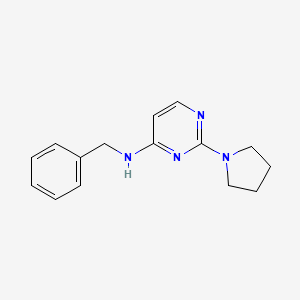
N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a pyrrolidine ring. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Pyrrolidine with 2-chloropyrimidine:
Intramolecular Cyclization: Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase.
Receptor Modulation: Modulates receptors like the vanilloid receptor 1 and insulin-like growth factor 1 receptor.
Medicine:
Antibacterial and Antioxidative Properties: Exhibits significant antibacterial and antioxidative activities.
Pharmacological Activity: Potential use in the treatment of various diseases due to its enzyme inhibition and receptor modulation properties.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It modulates receptor activity by binding to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Lacks the benzyl group but shares the pyrrolidine and pyrimidine rings.
N-(4,4-diethoxybutyl)pyrimidin-2-amine: Contains a different substituent on the pyrimidine ring.
1-benzyl-3-pyrrolidinyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Features a thieno ring fused to the pyrimidine ring.
Uniqueness:
N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility. The presence of both the benzyl and pyrrolidine groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H18N4 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-2-6-13(7-3-1)12-17-14-8-9-16-15(18-14)19-10-4-5-11-19/h1-3,6-9H,4-5,10-12H2,(H,16,17,18) |
InChI Key |
PGBNXXDXGXQQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



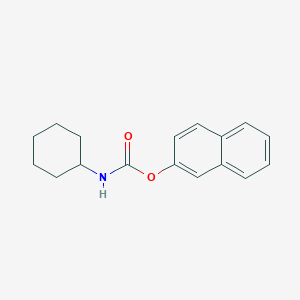
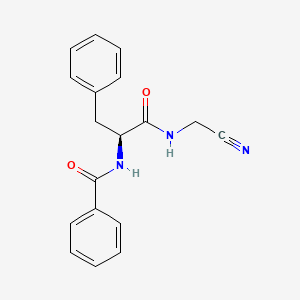



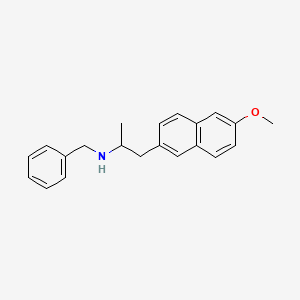
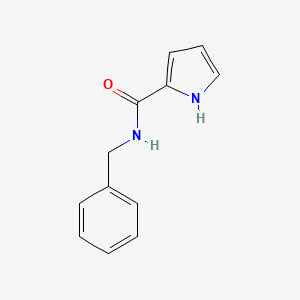
![2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol](/img/structure/B10851685.png)
